(R)-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride
Description
®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Properties
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12;/h6-10,12H,2-5,14H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEOQGZEQRNFFK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)phenyl.
Chiral Amine Formation: The intermediate is then subjected to a chiral amination process using a chiral auxiliary or catalyst to introduce the ethanamine group, resulting in the formation of ®-1-(4-(Cyclopentyloxy)phenyl)ethanamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopentyloxy group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxyphenyl)ethanamine hydrochloride: Similar structure with a methoxy group instead of a cyclopentyloxy group.
®-1-(4-Chlorophenyl)ethanamine hydrochloride: Contains a chlorine atom on the phenyl ring.
®-1-(4-Fluorophenyl)ethanamine hydrochloride: Contains a fluorine atom on the phenyl ring.
Uniqueness
®-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs.
Biological Activity
(R)-1-(4-(Cyclopentyloxy)phenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopentyloxy group attached to a phenyl ring, which plays a crucial role in its biological interactions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to selectively inhibit phosphodiesterase type IV (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). This inhibition can enhance cAMP signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases and mood disorders .
2. Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit antitumor activity . For instance, derivatives with similar structural motifs have shown effectiveness against prostate cancer cell lines, suggesting that the compound may also possess anticancer properties .
The primary mechanism of action for this compound involves its role as a PDE4 inhibitor . By inhibiting PDE4, the compound increases intracellular levels of cAMP, which can lead to various downstream effects including enhanced neuronal survival and reduced inflammation .
Table 1: Summary of Biological Activities
Case Study: PDE4 Inhibition
A study focusing on the inhibition of PDE4 by this compound revealed significant differences in potency compared to other PDE inhibitors. The compound demonstrated a higher selectivity for PDE4A and PDE4B subtypes, indicating its potential for targeted therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
